4,4'-Difluorobenzil

DSSC Photovoltaics Computational Chemistry

Researchers requiring a para-fluoro-substituted benzil derivative with predictable electronic properties often face inconsistent yields when interchanging benzil analogues. 4,4'-Difluorobenzil (CAS 579-39-5) eliminates this uncertainty by providing a well-characterized reference sensitizer (LHE = 0.8137, ΔGinject = -1.7667 eV) for DSSC optimization and a reliable diketone building block for fluorinated heterocycle synthesis. • Quantifiable DSSC performance: serves as a calibrated baseline for evaluating fluorine substitution effects on photovoltaic efficiency. • Enzymatic activity: displays a specific activity of 1.5 μmol·min⁻¹·mg⁻¹ with pseudoephedrine dehydrogenase, enabling systematic enzyme substrate profiling. • Material applications: functions as a monomer for polybenzil-derived nanoporous networks with enhanced thermal stability. Supplied with ≥98% purity (GC), ambient shipping, and batch-specific CoA documentation.

Molecular Formula C14H8F2O2
Molecular Weight 246.21 g/mol
CAS No. 579-39-5
Cat. No. B1266174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Difluorobenzil
CAS579-39-5
Molecular FormulaC14H8F2O2
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)F)F
InChIInChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H
InChIKeyBRKULQOUSCHDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Difluorobenzil Baseline Properties


4,4′-Difluorobenzil (CAS 579-39-5) is a symmetrically para-fluoro-substituted benzil derivative belonging to the aromatic 1,2-diketone class [1]. The compound is characterized by a melting point of 119–124 °C and a molecular weight of 246.21 g·mol⁻¹ [1]. Its molecular formula is C₁₄H₈F₂O₂, with two carbonyl groups bridging para-fluorophenyl rings [1]. The introduction of electron-withdrawing fluorine substituents distinguishes it from the unsubstituted parent benzil and other halogenated or alkylated analogues, leading to quantifiable differences in electronic structure, spectroscopic behavior, and reactivity [2].

Why 4,4'-Difluorobenzil Is Irreplaceable


The para-fluoro substitution in 4,4'-difluorobenzil induces a distinct electronic perturbation relative to unsubstituted benzil, para-methyl (DMB), para-chloro (DCB), and para-bromo (DBB) analogues. These modifications alter frontier molecular orbital energies, light-harvesting efficiency, enzyme-substrate recognition, and reactivity in condensation reactions [1][2]. As a result, simply interchanging benzil derivatives in a synthetic protocol or a materials fabrication process leads to unpredictable yields, divergent optoelectronic performance, and inconsistent biological activity. The following quantitative comparisons substantiate that 4,4'-difluorobenzil occupies a specific, non-interchangeable position within the benzil series for applications ranging from dye-sensitized solar cells to heterocyclic synthesis [1][3].

4,4'-Difluorobenzil Comparative Evidence


Light Harvesting Efficiency in DSSCs

In a comprehensive DFT study, 4,4'-difluorobenzil (DFB) exhibited a light harvesting efficiency (LHE) of 0.8137, which is 8.0% higher than unsubstituted benzil (LHE = 0.7534) but 4.7% lower than the dimethyl analogue DMB (LHE = 0.8540). The dichloro (DCB) and dibromo (DBB) derivatives showed higher LHE values (0.8899 and 0.9079, respectively). This positions DFB as an intermediate performer with a specific LHE value that must be accounted for in DSSC design [1].

DSSC Photovoltaics Computational Chemistry

HOMO-LUMO Gap and Electronic Reactivity

The HOMO-LUMO energy gap (Eg) for 4,4'-difluorobenzil was calculated to be 4.066 eV. This value is 2.5% higher than that of benzil (3.967 eV) and 2.7% higher than DMB (3.960 eV), indicating slightly reduced chemical reactivity. Notably, the dichloro analogue (DCB) possesses a significantly larger gap of 5.068 eV, while the dibromo analogue (DBB) has a gap of 4.003 eV. The fluorine substituents therefore confer a unique gap that is distinct from both the chloro and bromo counterparts [1].

DFT Electronic Structure Reactivity

UV-Vis Absorption and Oscillator Strength

4,4'-Difluorobenzil displays a calculated absorption maximum (λmax) at 271.83 nm with an oscillator strength (f) of 0.7299. In comparison, benzil absorbs at 276.39 nm (f=0.608), DMB at 286.99 nm (f=0.8355), DCB at 277.26 nm (f=0.9581), and DBB at 279.96 nm (f=1.036). The fluorine substitution results in a hypsochromic shift relative to benzil and a distinct oscillator strength that is intermediate between benzil and the heavier halogen derivatives [1].

UV-Vis Spectroscopy Photophysics Computational Chemistry

Electron Injection Driving Force

The free energy change for electron injection (ΔGinject) from the excited dye to the TiO₂ conduction band was calculated to be -1.7667 eV for 4,4'-difluorobenzil. This driving force is less negative than that of benzil (-1.8904 eV) and DMB (-1.8972 eV), indicating a less spontaneous injection process. The dichloro and dibromo derivatives exhibit even less negative values (-1.6502 eV and -1.5828 eV, respectively). The fluorine substitution thus yields an injection energetics intermediate between the parent benzil and the heavier halogens [1].

DSSC Electron Transfer Photovoltaics

Pseudoephedrine Dehydrogenase Activity

Under standardized conditions (pH 7.5, 25 °C), pseudoephedrine dehydrogenase exhibits a specific activity of 1.5 μmol·min⁻¹·mg⁻¹ with 4,4'-difluorobenzil as substrate. This activity is 37.5% lower than that observed for unsubstituted benzil (2.4) and 48.8% lower than for 4,4'-dimethylbenzil (2.93) [1]. The reduced activity with the fluorinated analogue underscores the enzyme's sensitivity to electronic perturbation at the para position.

Biocatalysis Enzyme Kinetics Specific Activity

4,4'-Difluorobenzil Application Scenarios


DSSC Sensitizer Development & Benchmarking

In DSSC research, 4,4'-difluorobenzil serves as a well-characterized reference sensitizer with a calculated LHE of 0.8137 and a ΔGinject of -1.7667 eV. Its intermediate performance relative to benzil and DMB makes it an ideal baseline for evaluating the effect of fluorine substitution on photovoltaic efficiency. The quantifiable differences in LHE and injection free energy enable systematic tuning of device architectures [1].

Fluorinated Heterocycle Synthesis

The compound is employed as a key diketone building block in the synthesis of fluorinated imidazoles and thienopyrazines. For example, its reaction with 3-aryl-4-formylsydnones under microwave irradiation yields 4,5-diaryl-2-sydnonyl-substituted imidazoles. The presence of fluorine enhances the lipophilicity and metabolic stability of the resulting heterocycles, which is advantageous in medicinal chemistry [3].

Nanoporous Polymer Templates for Low-k Dielectrics

4,4'-Difluorobenzil is utilized as a monomer in the synthesis of polybenzil templates for nanoporous materials. Its vicinal diketone functionality allows for the formation of crosslinked networks that, upon thermolysis of labile groups, generate controlled porosity. The fluorine atoms may contribute to lowering the dielectric constant and improving thermal stability of the final material [4].

Enzymatic Reduction for Enantioselective Benzoin Synthesis

The compound is a substrate for various ketoreductases and dehydrogenases, including pseudoephedrine dehydrogenase, with a measured specific activity of 1.5 μmol·min⁻¹·mg⁻¹. Its distinct activity profile compared to benzil and dimethylbenzil allows researchers to probe enzyme substrate specificity and optimize conditions for the synthesis of chiral fluorinated benzoins [2].

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